molecular formula C14H15F4NO2 B7043282 N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7043282
M. Wt: 305.27 g/mol
InChI Key: FKUTVVLBACHRHQ-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO2/c15-12-4-3-10(9-1-2-9)5-11(12)6-19-13(20)7-21-8-14(16,17)18/h3-5,9H,1-2,6-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUTVVLBACHRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-cyclopropyl-2-fluorobenzyl chloride with 2-(2,2,2-trifluoroethoxy)acetic acid in the presence of a base, such as sodium hydroxide, to form the desired acetamide compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-cyclopropyl-2-fluorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide: shares similarities with other fluorinated acetamides and cyclopropyl-containing compounds.

    Fluorinated Acetamides: Compounds with similar structures but different substituents on the acetamide group.

    Cyclopropyl-Containing Compounds: Molecules that feature a cyclopropyl group, which imparts unique chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group, a fluorinated phenyl ring, and a trifluoroethoxy acetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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